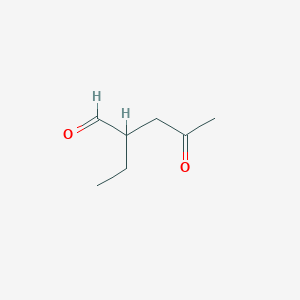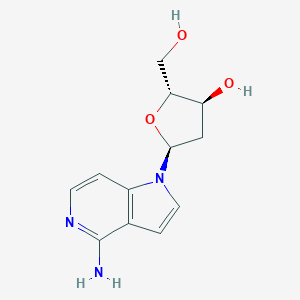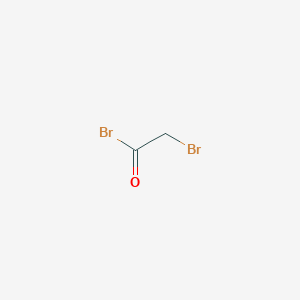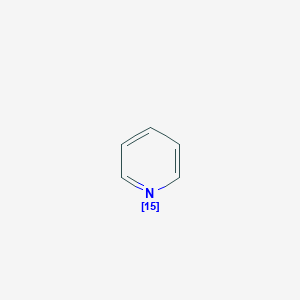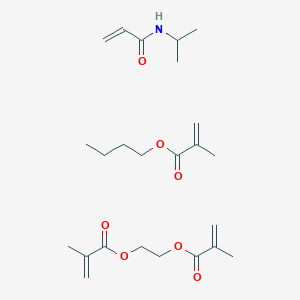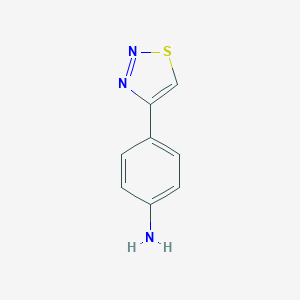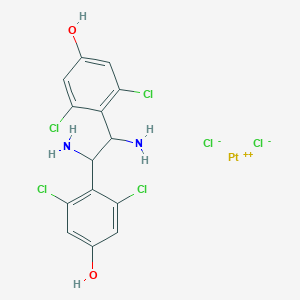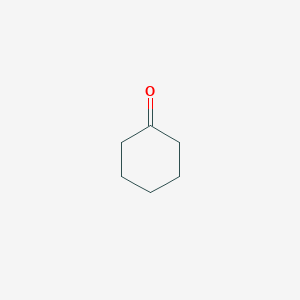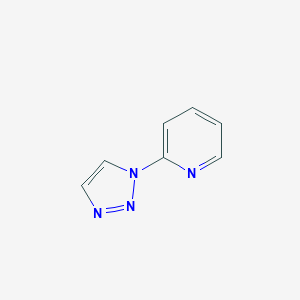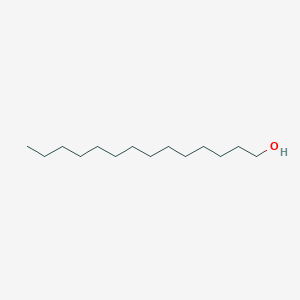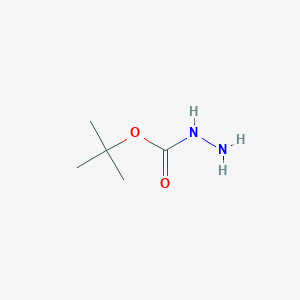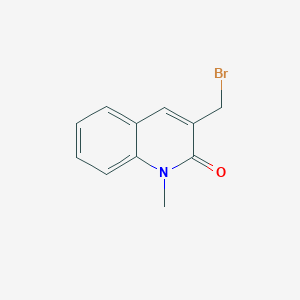
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone, also known as BMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BMQ is a quinoline derivative that contains a bromomethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been studied for its potential use as an antimalarial agent. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Efectos Bioquímicos Y Fisiológicos
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various studies. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have fluorescent properties, making it a potential imaging agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential as a chemotherapeutic agent and antimalarial agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to have fluorescent properties, making it a potential imaging agent. However, one limitation of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone research. One direction is to further study its potential as a chemotherapeutic agent and antimalarial agent. Another direction is to study its fluorescent properties for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone for potential clinical use.
Métodos De Síntesis
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone involves the reaction of 3-chloromethyl-1-methylquinolin-2(1H)-one with sodium bromide in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone.
Propiedades
Número CAS |
114561-16-9 |
|---|---|
Nombre del producto |
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone |
Fórmula molecular |
C11H10BrNO |
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
Clave InChI |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
SMILES canónico |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Sinónimos |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



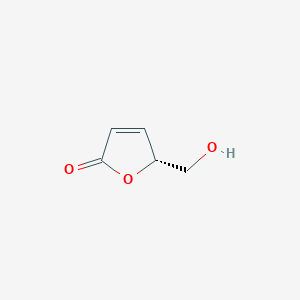
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
